2'-OMe-Ac-C Phosphoramidite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-OMe-Ac-C Phosphoramidite involves several key steps. Initially, cytidine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then methylated to form the 2’-O-methyl derivative. Subsequently, the N4 position of the cytidine is acetylated. Finally, the 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods
Industrial production of 2’-OMe-Ac-C Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2’-OMe-Ac-C Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with various functional groups to introduce modifications into the oligonucleotide.
Oxidation Reactions: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Major Products Formed
The major products formed from these reactions are modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
Scientific Research Applications
2’-OMe-Ac-C Phosphoramidite is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
The mechanism of action of 2’-OMe-Ac-C Phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The 2’-O-methyl modification enhances binding affinity and stability, while the N4-acetyl group provides additional protection against nuclease degradation . These modifications enable the oligonucleotides to effectively bind to their target sequences and exert their biological effects .
Comparison with Similar Compounds
2’-OMe-Ac-C Phosphoramidite is similar to other modified nucleosides such as 2’-O-methyl-uridine and 2’-O-methyl-adenosine. it is unique in its combination of 2’-O-methyl and N4-acetyl modifications, which provide enhanced stability and resistance to degradation . Other similar compounds include:
2’-O-Methyl-uridine: Provides similar nuclease resistance but lacks the N4-acetyl group.
2’-O-Methyl-adenosine: Also offers nuclease resistance but has different base-specific properties.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39-,40-,57?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWUMIPFLOKTEZ-UAQIPLLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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